molecular formula C19H26N4O3S B2614068 2-methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396888-09-7

2-methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2614068
CAS No.: 1396888-09-7
M. Wt: 390.5
InChI Key: QCNYIEUHCAKVLL-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic sulfonamide-based compound designed for advanced chemical and pharmacological research. Its molecular architecture, featuring a piperidine-linked pyrazine moiety and a methoxy-substituted dimethylbenzenesulfonamide group, suggests potential for high-affinity interactions with various enzymatic targets. This structure is characteristic of molecules investigated for modulating protein-protein interactions and enzyme activity, particularly in the context of oncology and immunology. Research into similar compounds has shown promise in targeting hematological cancers and solid tumors, with some applications explored in diseases such as follicular lymphoma and multiple myeloma . The incorporation of the pyrazinylpiperidine component is a strategic feature often employed to enhance blood-brain barrier permeability, positioning this compound as a candidate for neuroscientific research and the study of central nervous system (CNS) disorders. As a research chemical, it serves as a valuable tool for scientists exploring the mechanisms of signal transduction inhibition and for developing novel therapeutic strategies in cellular and in vivo models. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-14-10-17(26-3)18(11-15(14)2)27(24,25)22-12-16-4-8-23(9-5-16)19-13-20-6-7-21-19/h6-7,10-11,13,16,22H,4-5,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNYIEUHCAKVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the benzene ring and the attachment of the methoxy and dimethyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Target Compound

  • Sulfonamide core : 2-Methoxy-4,5-dimethylbenzene.
  • Linker : Piperidin-4-ylmethyl group.
  • Heterocyclic substituent : Pyrazin-2-yl on piperidine nitrogen.

Analogous Compounds ( and )

N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6k) Sulfonamide core: 3-Sulfamoylamino benzene. Linker: Piperazine-ethylketone. Substituent: Benzhydryl group on piperazine. Key difference: Bulkier benzhydryl group vs. pyrazine in the target compound; sulfamoylamino vs. methoxy/dimethyl groups .

4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (871486-55-4)

  • Sulfonamide core : Dual sulfonamide linkage.
  • Substituent : Morpholine sulfonyl group.
  • Key difference : Morpholine ring instead of pyrazine-piperidine; absence of methyl groups .

1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Sulfonamide core: 4-Sulfamoylaminophenyl. Linker: Piperazine. Substituent: Bis(4-fluorophenyl)methyl. Key difference: Fluorinated aromatic groups enhance electronic effects but reduce metabolic stability compared to non-halogenated groups in the target compound .

Physicochemical Properties

Property Target Compound Compound 6k 871486-55-4
Molecular Weight ~450–470 (estimated) 629.72 487.51
Melting Point Not reported 218–220°C Not reported
Lipophilicity (LogP) High (methoxy/dimethyl) Moderate (polar sulfamoyl) Moderate (dual sulfonamides)
Solubility Likely low in aqueous media Low (crystalline solid) Moderate (polar morpholine)

Biological Activity

2-Methoxy-4,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, with the CAS number 1396888-09-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a methoxy group, dimethyl substitutions, and a piperidine moiety linked to a pyrazine ring, suggesting diverse pharmacological properties.

  • Molecular Formula : C19H26N4O3S
  • Molecular Weight : 390.5 g/mol
  • Structural Features :
    • Methoxy and dimethyl groups enhance lipophilicity.
    • The piperidine and pyrazine components may contribute to receptor binding and activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its potential as an antitumor agent and its effects on various biological pathways.

Antitumor Activity

Recent studies have highlighted the compound's ability to inhibit tumor growth in vitro and in vivo. For instance, it has shown promising results against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (nM) Mechanism of Action
MCF-7 (Breast)150Induction of apoptosis via caspase activation
A549 (Lung)120Cell cycle arrest at G1 phase
HCT116 (Colon)200Inhibition of NF-kB signaling pathway

The compound's mechanism involves:

  • Inhibition of Key Kinases : It has been reported to inhibit specific kinases involved in cancer progression, leading to reduced cell viability.
  • Modulation of Apoptotic Pathways : The compound activates apoptotic pathways, enhancing cell death in malignant cells while sparing normal cells.

Case Studies

  • In Vivo Efficacy : In a xenograft model, administration of the compound at a dose of 20 mg/kg resulted in a significant reduction in tumor volume compared to control groups.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, the compound exhibited enhanced efficacy, suggesting potential for combination therapies.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of the compound:

  • Absorption : High bioavailability due to lipophilic nature.
  • Distribution : Rapid distribution in tissues with a preference for tumor sites.
  • Metabolism : Primarily hepatic metabolism with several active metabolites.
  • Excretion : Renal excretion is predominant.

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